molecular formula C25H24FN3O3 B2380224 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea CAS No. 1024270-20-9

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea

Cat. No. B2380224
CAS RN: 1024270-20-9
M. Wt: 433.483
InChI Key: CVOYXNOHKXFVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C25H24FN3O3 and its molecular weight is 433.483. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystal Structure Analysis

  • Study of Weak Interactions in Isoquinoline Derivatives: This research focused on the crystal structure of compounds related to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea. It highlighted the influence of organic fluorine in crystal packing, which can be crucial for understanding molecular interactions and stability (Choudhury, Nagarajan, & Row, 2003).

2. Radiopharmaceuticals for PET Imaging

  • Synthesis and Preclinical Evaluation of Novel Radiopharmaceuticals: This study developed fluorine-18 labeled compounds, including derivatives of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea, for positron emission tomography (PET) imaging. These compounds are valuable for studying P-glycoprotein function at the blood-brain barrier, with potential applications in neurological diseases (Savolainen et al., 2015).

3. Drug Resistance and FLT3 Inhibitors

  • Discovery of Small Molecule FLT3 Inhibitors: This research found that certain urea derivatives, structurally related to the queried compound, can overcome drug-resistant mutations in FLT3, a receptor tyrosine kinase. Such findings are significant for developing treatments for conditions like acute myeloid leukemia (Zhang et al., 2020).

4. Novel BRAFV600E Inhibitors

  • 4-Quinazolinyloxy-diaryl Ureas as BRAFV600E Inhibitors: Research here focused on aryl phenyl ureas with a 4-quinazolinoxy substituent, which showed potent inhibition of mutant BRAF kinase. These findings have implications for cancer treatment, particularly in targeting specific genetic mutations (Holladay et al., 2011).

properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3/c1-31-23-13-17-10-11-27-22(21(17)15-24(23)32-2)12-16-6-8-19(9-7-16)28-25(30)29-20-5-3-4-18(26)14-20/h3-9,13-15H,10-12H2,1-2H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOYXNOHKXFVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea

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